molecular formula C14H15ClO4 B596067 Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate CAS No. 1260169-30-9

Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate

Cat. No.: B596067
CAS No.: 1260169-30-9
M. Wt: 282.72
InChI Key: CCZUDHAHOXZLKB-UHFFFAOYSA-N
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Description

Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyloxyphenyl group, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyloxyphenyl Intermediate: The synthesis begins with the preparation of 5-chloro-2-cyclopropyloxyphenol through a nucleophilic substitution reaction involving 5-chloro-2-hydroxyphenol and cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base like sodium hydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound’s cyclopropyloxyphenyl group allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(5-bromo-2-cyclopropyloxyphenyl)-3-oxopropanoate: Similar structure with a bromo group instead of a chloro group.

    Ethyl 3-(5-methyl-2-cyclopropyloxyphenyl)-3-oxopropanoate: Similar structure with a methyl group instead of a chloro group.

Uniqueness

Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate is unique due to its specific chloro substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

1260169-30-9

Molecular Formula

C14H15ClO4

Molecular Weight

282.72

IUPAC Name

ethyl 3-(5-chloro-2-cyclopropyloxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C14H15ClO4/c1-2-18-14(17)8-12(16)11-7-9(15)3-6-13(11)19-10-4-5-10/h3,6-7,10H,2,4-5,8H2,1H3

InChI Key

CCZUDHAHOXZLKB-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)OC2CC2

Synonyms

Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetonitrile (200 mL) was added to potassium 3-ethoxy-3-oxopropanoate (31.1 g, 182.7 mmol), in a 1000 mL 3-necked flask under N2 with stirring. The reaction mixture was cooled to 0° C., then triethylamine (38.8 mL, 278.4 mmol) was added, followed by MgCl2 (20.71 g, 217.5 mmol). The reaction mixture was warmed to room temperature and stirred for an additional 2.5 h. The resulting slurry was cooled to 0° C. and 5-chloro-2-cyclopropoxybenzoyl chloride (18.5 g, 87 mmol) was added dropwise followed by the addition of more triethylamine (3.9 mL, 28 mmol). The mixture was stirred at room temperature overnight, then concentrated in vacuo. 1 L of toluene was added, the mixture was cooled to 0° C., then 125 mL of HCl (13% aqueous solution) was added. The ice bath was removed, the mixture was stirred for 30 minutes, then the layers were separated and the organics washed with water and evaporated to dryness. The residue was purified by silica gel chromatography (Hexanes/EtOAc=3:1) to afford 21.8 g of ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate. LCMS (ESI) m+H=283.0; 1H NMR (400 MHz, CDCl3) δ: 7.81 (t, 1H), 7.44 (dd, 1H), 7.29 (d, 1H), 4.24 (m, 2H), 3.87 (s, 2H), 3.78 (m, 1H), 1.23 (t, 2H), 0.85 (m, 4H).
Quantity
38.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20.71 g
Type
reactant
Reaction Step Two
Name
5-chloro-2-cyclopropoxybenzoyl chloride
Quantity
18.5 g
Type
reactant
Reaction Step Three
Quantity
3.9 mL
Type
reactant
Reaction Step Four
Name
potassium 3-ethoxy-3-oxopropanoate
Quantity
31.1 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

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